
4-Fluoro-5-methyl-2-thiophenecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Thiophene derivatives, such as 4-Fluoro-5-methyl-2-thiophenecarboxylic acid, are synthesized using various methods . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods that produce aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of 4-Fluoro-5-methyl-2-thiophenecarboxylic acid is characterized by a five-membered ring made up of one sulfur as a heteroatom . The molecule’s conformation, with the fluorine atom oriented towards the base of the furan ring, is stabilized by a non-traditional intramolecular CH-F bond .Chemical Reactions Analysis
Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .科学的研究の応用
Fluorescence Applications
4-Fluoro-5-methyl-2-thiophenecarboxylic acid finds application in the synthesis of fluorophores, compounds that can re-emit light upon light excitation. Studies have identified its utility in creating carbon dots with high fluorescence quantum yield, indicating its potential for developing advanced materials for imaging and sensing applications (Shi et al., 2016). Furthermore, its derivatives have been employed as fluorogenic labelling agents in high-performance liquid chromatography (HPLC) for detecting biologically important thiols, showcasing its versatility in bioanalytical chemistry (Gatti et al., 1990).
Material Science and Pharmaceutical Applications
The structural motif of thiophene, to which 4-Fluoro-5-methyl-2-thiophenecarboxylic acid is related, has been explored for its wide spectrum of biological activities and applications in material science. Thiophene derivatives are noted for their use in thin-film transistors, organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells, highlighting the compound's potential in pharmaceuticals and material science sectors (Nagaraju et al., 2018).
Chemosensor Development
Research has demonstrated the utility of thiophene derivatives, similar to 4-Fluoro-5-methyl-2-thiophenecarboxylic acid, in developing chemosensors with high selectivity towards specific metal ions, such as Pb(II). These findings suggest the compound's relevance in environmental monitoring and safety assessments, where selective detection of heavy metals is crucial (Cao et al., 2011).
作用機序
Safety and Hazards
The safety data sheet for 5-Methyl-2-thiophenecarboxylic acid, a similar compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .
将来の方向性
Thiophene derivatives continue to attract interest due to their potential as biologically active compounds . They are expected to play a vital role in the development of advanced compounds with a variety of biological effects . Future research will likely focus on optimizing the synthesis process and exploring new applications in medicine and material science .
特性
IUPAC Name |
4-fluoro-5-methylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO2S/c1-3-4(7)2-5(10-3)6(8)9/h2H,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAXBCXNNOXUTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

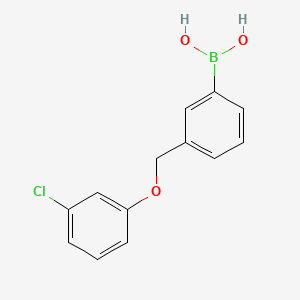
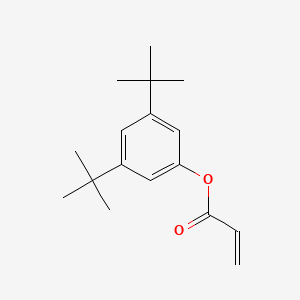
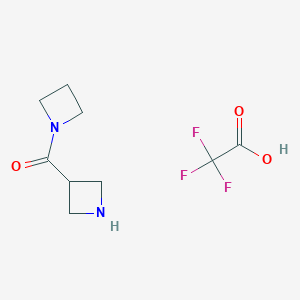

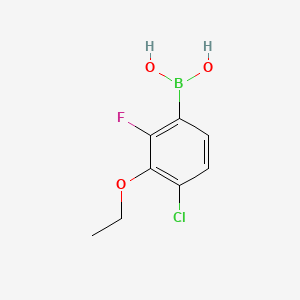

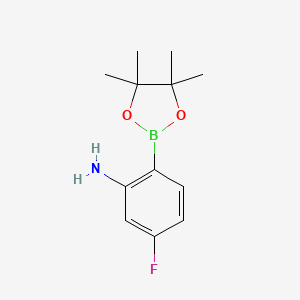

![6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine](/img/structure/B573147.png)


![(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B573151.png)

![3-(7-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)indolin-2-one](/img/structure/B573154.png)